molecular formula C38H46N2O6S B1228082 Fluorescent red 630

Fluorescent red 630

Cat. No.: B1228082
M. Wt: 658.8 g/mol
InChI Key: XWNKYHHWGYBOJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluorescent red 630 is a complex organic compound with a unique structure that includes multiple rings, a sulfonate group, and a carboxypentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the indolium core, the introduction of the sulfonate group, and the attachment of the carboxypentyl side chain. Typical reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the complex ring structures.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to simplify the structure or remove specific functional groups.

    Substitution: Substitution reactions may be employed to replace certain groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but could include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a simpler structure with fewer functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids, and its effects on cellular processes.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or coatings, or as a component in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, altering its activity and triggering a cascade of biochemical events. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other indolium derivatives or sulfonate-containing molecules. These compounds could share some structural features or functional groups with the target compound.

Uniqueness

What sets this compound apart is its unique combination of structural elements, such as the indolium core, the sulfonate group, and the carboxypentyl side chain. This combination could confer specific properties or activities that are not found in other similar compounds.

Properties

Molecular Formula

C38H46N2O6S

Molecular Weight

658.8 g/mol

IUPAC Name

2-[3-(4-tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate

InChI

InChI=1S/C38H46N2O6S/c1-37(2,3)33-23-25(29-22-26-13-10-19-39-20-11-14-28(35(26)39)36(29)46-33)12-9-15-32-38(4,5)30-24-27(47(43,44)45)17-18-31(30)40(32)21-8-6-7-16-34(41)42/h9,12,15,17-18,22-24H,6-8,10-11,13-14,16,19-21H2,1-5H3,(H-,41,42,43,44,45)

InChI Key

XWNKYHHWGYBOJU-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C=C(OC4=C3C=C5CCCN6C5=C4CCC6)C(C)(C)C)CCCCCC(=O)O)C

Synonyms

DY 635
DY-635
DY635 cpd

Origin of Product

United States

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